molecular formula C14H12Br2O2 B1286368 1,2-Bis(4-bromophenoxy)ethane CAS No. 36506-46-4

1,2-Bis(4-bromophenoxy)ethane

Cat. No. B1286368
CAS RN: 36506-46-4
M. Wt: 372.05 g/mol
InChI Key: FANDKBOZYRTMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-bromophenoxy)ethane is a brominated organic compound that is structurally characterized by the presence of two 4-bromophenol moieties linked through an ethane bridge. This compound is related to a class of chemicals known as brominated flame retardants (BFRs), which are used to enhance fire resistance in various materials. The compound's bromine substituents play a crucial role in its reactivity and physical properties, making it a subject of interest in materials science and environmental studies .

Synthesis Analysis

The synthesis of brominated compounds like this compound typically involves halogenation reactions where bromine atoms are introduced into organic molecules. For instance, the synthesis of related compounds has been reported through reactions involving halogenated intermediates and ethylene bridges . The synthesis process is critical as it determines the purity and yield of the final product, which in turn affects its performance as a flame retardant and its environmental impact.

Molecular Structure Analysis

The molecular structure of brominated compounds is often investigated using techniques such as X-ray crystallography. For example, the crystal structure of a similar compound, 1,4-Bis(p-bromophenoxy) butane, has been determined, revealing a gauche-trans-gauche conformation of the methylene chain . Such structural analyses are essential for understanding the physical properties and reactivity of the compound, as well as for designing materials with desired characteristics.

Chemical Reactions Analysis

Brominated compounds like this compound can undergo various chemical reactions, including thermal decomposition and oxidation. Thermal decomposition mechanisms have been studied in detail, showing the formation of brominated phenols and dibenzo-p-dioxins as potential byproducts . Oxidation reactivity, particularly involving cytochrome P450 enzymes, has also been explored, indicating the formation of hydroxylated metabolites . These reactions are significant for assessing the environmental impact and toxicity of BFRs.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of bromine atoms imparts high density and contributes to the flame-retardant properties of the compound. The solubility, melting point, and stability are also key properties that determine its application in materials and its behavior in the environment. For instance, the solubility properties of related brominated compounds have been studied to facilitate their separation and purification .

Scientific Research Applications

Thermal Decomposition and Flame Retardancy

1,2-Bis(4-bromophenoxy)ethane (BTBPE) is primarily used as a novel brominated flame retardant. Studies have focused on its thermal decomposition, revealing the mechanisms involved in flame retardancy. The thermal decomposition of BTBPE involves a series of complex chemical reactions, leading to the formation of various compounds that contribute to its flame-retardant properties. These processes are crucial for understanding and improving the efficacy of BTBPE in fire safety applications (Altarawneh & Dlugogorski, 2014).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been a subject of interest in scientific research. The structural analysis helps in understanding the molecular interactions and properties of these compounds, which can be significant in the development of new materials and chemicals (Rademeyer et al., 2005).

Synthesis of Metal Complexes

Research has also been conducted on the synthesis of metal complexes using this compound as a ligand. These studies are essential in the field of coordination chemistry and have potential applications in catalysis and material science. The synthesis and characterization of these complexes provide insights into the coordination behavior and electronic properties of this compound when bonded to various metals (Temel et al., 2007).

Environmental Impact and Monitoring

The environmental impact of this compound, especially as a component of flame retardants, has been another significant area of research. Studies have measured the concentrations of BTBPE in various environmental matrices, such as air and sediment, to assess its distribution and potential ecological effects. This research is crucial for environmental monitoring and understanding the behavior of BTBPE in the environment (Ma et al., 2012).

properties

IUPAC Name

1-bromo-4-[2-(4-bromophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANDKBOZYRTMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555413
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36506-46-4
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4-bromophenoxy)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(4-bromophenoxy)ethane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2-Bis(4-bromophenoxy)ethane
Reactant of Route 4
Reactant of Route 4
1,2-Bis(4-bromophenoxy)ethane
Reactant of Route 5
Reactant of Route 5
1,2-Bis(4-bromophenoxy)ethane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,2-Bis(4-bromophenoxy)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.